Product packaging for 4-ethoxy-N-methylaniline(Cat. No.:CAS No. 3154-18-5)

4-ethoxy-N-methylaniline

Cat. No.: B3021131
CAS No.: 3154-18-5
M. Wt: 151.21 g/mol
InChI Key: URTYQKUVSRCNAL-UHFFFAOYSA-N
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Description

4-Ethoxy-N-methylaniline, also known as N-methyl-p-phenetidine , is a valuable aromatic secondary amine with the molecular formula C9H13NO and a molecular weight of 151.21 g/mol . This compound is of significant interest in scientific research, particularly in polymer chemistry. It is widely utilized as a key blocking agent for polyisocyanates in the development of thermally reversible polyurethane systems . In this context, this compound reacts with isocyanate groups to form a weak adduct, effectively "blocking" the isocyanate's reactivity at room temperature. Upon heating, the reaction reverses (deblocking), regenerating the free isocyanate, which can then undergo further cross-linking reactions with co-reactants like alcohols or amines to form stable polyurethane or urea networks . This thermally reversible mechanism is crucial for creating single-component, heat-curable polyurethane coatings, adhesives, and elastomers. The ethoxy substituent on the aromatic ring influences the electron density, which can modulate the compound's behavior in both the forward (blocking) and reverse (deblocking) reactions, affecting key parameters such as the equilibrium temperature and deblocking kinetics . Researchers value this compound for studying the relationship between molecular structure and the performance of thermally reversible reactions. For safe handling, please note the following safety information: the compound has hazard statements H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . It is recommended to store it in a dark place under an inert atmosphere at room temperature . This product is intended for research purposes and is strictly For Research Use Only. It is not approved for use in humans, animals, or as a diagnostic or therapeutic agent.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13NO B3021131 4-ethoxy-N-methylaniline CAS No. 3154-18-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethoxy-N-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-3-11-9-6-4-8(10-2)5-7-9/h4-7,10H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URTYQKUVSRCNAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50342149
Record name 4-ethoxy-N-methylaniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3154-18-5
Record name 4-Ethoxy-N-methylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3154-18-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-ethoxy-N-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50342149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Ethoxy N Methylaniline and Its Derivatives

Direct Synthesis Approaches to 4-Ethoxy-N-methylaniline

The direct synthesis of this compound primarily involves the introduction of a methyl group onto the nitrogen atom of 4-ethoxyaniline or the reductive methylation of a related precursor.

N-Methylation Strategies for Aniline (B41778) and Related Aromatic Amines

The N-methylation of aromatic amines, including the precursor 4-ethoxyaniline, is a fundamental transformation in organic synthesis. Modern methods often employ catalytic systems that utilize methanol (B129727) as an economical and environmentally benign C1 source. These reactions typically proceed through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. rsc.orgacs.org In this process, a transition metal catalyst temporarily dehydrogenates the alcohol to form an aldehyde in situ. The aldehyde then reacts with the amine to form an imine, which is subsequently hydrogenated by the catalyst using the "borrowed" hydrogen to yield the methylated amine. rsc.orgacs.org

Various transition metal catalysts have been developed for this purpose. Ruthenium rsc.org, iridium acs.orgcsic.es, and non-noble metal catalysts based on cobalt rsc.org and nickel rsc.orgresearchgate.net have shown high efficiency. For instance, cyclometalated ruthenium complexes can effectively methylate anilines with methanol at mild temperatures (e.g., 60 °C) in the presence of a base like sodium hydroxide. rsc.org Similarly, iridium(I) complexes featuring N,O-functionalized N-heterocyclic carbene (NHC) ligands have been used for the selective N-methylation of a range of aromatic primary amines. acs.orgcsic.es

Heterogeneous catalysts, such as a Ni/ZnAlOx system, have also been successfully employed for the selective mono-N-methylation of anilines with methanol at 160 °C. rsc.orgresearchgate.net This system demonstrated the synthesis of this compound from 4-ethoxyaniline. rsc.orgrsc.org Another approach involves the use of CO2/H2 as the methylating agent, promoted by an alcohol and a cobalt catalytic system, which proceeds under mild conditions. rsc.org

Classical methods, while still in use, often rely on more hazardous reagents like dimethyl sulfate (B86663). chemicalbook.com This reaction involves the dropwise addition of dimethyl sulfate to a mixture of aniline and water, followed by the addition of a base. chemicalbook.com

Table 1: Catalytic Systems for N-Methylation of Anilines

Catalyst System Methylating Agent Substrate Example Conditions Yield of N-Methylaniline Reference
Cyclometalated Ru-complexes Methanol Aniline 60 °C, NaOH High rsc.org
Iridium(I)-NHC Complex Methanol 4-Methoxyaniline 150 °C, Cs2CO3 >90% acs.orgcsic.es
Ni/ZnAlOx Methanol Aniline 160 °C, N2, 24h 93% rsc.orgresearchgate.net
Co(OAc)₂·4H₂O / triphos / Sn(OTf)₂ CO₂/H₂ / Ethanol (B145695) Anilines 125 °C High rsc.org
Pd/C Methanol Nitroarenes 130 °C, t-BuOK up to 95% sci-hub.se

Synthesis from Nitroso Compounds via Selective N-Methylation

An alternative strategy for synthesizing mono-N-methyl aromatic amines involves the reaction of aromatic nitroso compounds with a methylating agent. A notable method utilizes methylboronic acid, promoted by triethylphosphite, under transition-metal-free conditions. acs.orgnih.gov This approach efficiently constructs the target N-methylaniline derivatives without over-methylation, which can be a challenge in other methods. acs.orgnih.gov The reaction is compatible with a variety of functional groups on the aromatic ring, including both electron-donating and electron-withdrawing substituents. acs.org This method would presumably allow for the synthesis of this compound from 1-ethoxy-4-nitrosobenzene.

A related transformation is the direct N-methylation of nitro compounds. sci-hub.segoogle.com For example, commercially available palladium on carbon (Pd/C) can catalyze the N-methylation of nitroarenes using methanol as both the C1 source and the hydrogen source. sci-hub.se This process is believed to proceed through an aniline intermediate. sci-hub.se

Synthesis of Derivatives Incorporating the this compound Moiety

The this compound structure can serve as a building block for more complex molecules, including Schiff bases and advanced materials like triphenylamine (B166846) derivatives.

Formation of Schiff Bases from Ethoxyaniline Precursors

Schiff bases, or imines, are readily formed by the condensation reaction between a primary amine and an aldehyde or ketone. The precursor, 4-ethoxyaniline, is frequently used for this purpose. The synthesis typically involves reacting 4-ethoxyaniline with an aldehyde, often under reflux in a solvent like ethanol. researchgate.netscispace.comresearchgate.net For example, the reaction of 4-ethoxyaniline with 2-pyridinecarboxaldehyde (B72084) has been accomplished using several methods, including refluxing in ethanol for 2 hours, which gave the highest yield (83.5%). researchgate.netresearchgate.net Other methods, such as stirring at ambient temperature in ethanol or an ethanol-water mixture, are also effective, though they may result in lower yields. researchgate.net The formation of the imine (C=N) bond is confirmed by spectroscopic methods like IR and NMR. researchgate.netscispace.com

Table 2: Synthesis of Schiff Bases from 4-Ethoxyaniline

Aldehyde Reactant Synthetic Method Solvent Yield Reference
2-Pyridinecarboxaldehyde 2 hours reflux Ethanol 83.5% scispace.comresearchgate.net
2-Pyridinecarboxaldehyde Stirring at ambient temp. Ethanol 73.0% researchgate.net
2-Pyridinecarboxaldehyde Stirring at ambient temp. Ethanol/Water (1:1) 43.6% researchgate.net
Various Aldehydes Not specified Not specified Not specified igsspublication.com

Design and Synthesis of Advanced Triphenylamine Derivatives

Triphenylamine (TPA) and its derivatives are important materials in optoelectronics due to their redox activity and charge-transporting properties. rsc.org The synthesis of advanced TPA derivatives often involves metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or Ullmann condensation, to form the C-N bonds.

While direct synthesis of a TPA derivative from this compound is not explicitly detailed in the provided sources, the general synthetic strategies for similar structures provide a clear blueprint. For instance, a TPA derivative incorporating the this compound moiety could be synthesized by coupling an N-methyl-4-ethoxyaniline unit with a di-aryl halide or a pre-formed diarylamine. A plausible route would involve the palladium-catalyzed reaction of N-methyl-4-ethoxyaniline with a suitable di-iodoarene, such as 4,4'-diiodobiphenyl, in the presence of a phosphine (B1218219) ligand and a base. The resulting molecule would feature the N-methyl-N-(4-ethoxyphenyl)amino group as a key substituent on a larger conjugated system. The synthesis of related redox-active TPA materials with methoxy (B1213986) groups serves as a strong precedent for these methods. rsc.org

Directed Functionalization and Modification Reactions on the Aromatic Ring and Nitrogen Center

Once formed, the this compound scaffold can be further modified at several positions. The aromatic ring is activated towards electrophilic substitution by the strong electron-donating effects of the ethoxy group and the slightly less activating N-methylamino group. These groups direct incoming electrophiles primarily to the ortho and para positions. Since the para position is blocked, electrophilic attack (e.g., halogenation, nitration) would be directed to the positions ortho to the ethoxy and amino groups (positions 3 and 5).

The nitrogen atom of the N-methylamino group retains its nucleophilicity and can participate in further reactions. For example, it can undergo a second alkylation to form a tertiary amine, or it can be acylated. The amine can also be oxidized to generate an iminium ion in situ, which can then participate in cycloaddition reactions, such as the Povarov reaction, to construct polycyclic amine structures. acs.org This oxidative C-H functionalization approach allows for the simultaneous formation of bonds at the nitrogen's alpha-carbon and an ortho position on the aromatic ring. acs.org Furthermore, direct deaminative functionalization, although challenging for anilines, represents an advanced strategy for replacing the amino group with other functionalities. nih.gov

Chemical Reactivity and Mechanistic Studies of 4 Ethoxy N Methylaniline

Electrophilic Aromatic Substitution Reactivity of N-Methylaniline Analogues

The presence of both the N-methylamino and ethoxy groups on the aromatic ring makes 4-ethoxy-N-methylaniline highly activated towards electrophilic aromatic substitution (EAS). Both substituents are strong activating groups that donate electron density to the benzene (B151609) ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. masterorganicchemistry.comlibretexts.org

The -NH(CH3) group and the -OCH2CH3 group are both ortho, para-directing substituents. minia.edu.eglkouniv.ac.in This is because they can donate a lone pair of electrons from the nitrogen or oxygen atom, respectively, to the aromatic ring through resonance. This donation stabilizes the arenium ion intermediate formed during the attack of an electrophile, particularly when the attack occurs at the ortho or para positions. libretexts.orglkouniv.ac.in In the case of this compound, the para position is already occupied by the ethoxy group. Therefore, electrophilic attack is directed exclusively to the positions ortho to the N-methylamino group (positions 2 and 6).

The reactivity of N-methylaniline analogues in EAS reactions is significantly higher than that of benzene. For instance, the nitration of toluene (B28343) is about 23 times faster than that of benzene, and the effect of an amino or alkoxy group is even more pronounced. masterorganicchemistry.com N,N-dimethylaniline is reported to be 10^18 times more reactive than benzene. masterorganicchemistry.com The strong activation is a result of the resonance stabilization provided by the heteroatom lone pair to the cationic intermediate. lkouniv.ac.in However, the N-methyl group can introduce steric hindrance, which may influence the ratio of ortho to para products in analogues where the para position is available. grafiati.com

Interactive Table: Directing Effects of Substituents in Electrophilic Aromatic Substitution

Substituent Group Type Directing Effect
-NH(CH3) (N-methylamino) Activating Ortho, Para
-OCH2CH3 (Ethoxy) Activating Ortho, Para
-CH3 (Methyl) Activating Ortho, Para
-NO2 (Nitro) Deactivating Meta

Nucleophilic Aromatic Substitution (SNAr) Reactions Involving Aromatic Amines

Nucleophilic aromatic substitution (SNAr) is typically challenging for electron-rich aromatic rings like anilines because the reaction requires the aromatic ring to be electron-deficient. govtpgcdatia.ac.inmasterorganicchemistry.com The mechanism generally involves the addition of a nucleophile to the aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex. govtpgcdatia.ac.inmasterorganicchemistry.comnumberanalytics.com For this intermediate to be stable, the ring must contain strong electron-withdrawing groups (EWGs), such as nitro (-NO2) or cyano (-CN) groups, positioned ortho or para to the leaving group. numberanalytics.comtandfonline.comlibretexts.org These EWGs delocalize and stabilize the negative charge through resonance. libretexts.org

Aromatic amines can act as nucleophiles in SNAr reactions. For example, the reaction of amines with 2,4-dinitrofluorobenzene is a classic example used in protein chemistry. masterorganicchemistry.com However, for an aniline (B41778) derivative like this compound to act as the substrate, the conditions are generally prohibitive unless the ring is further modified with powerful EWGs.

Recent advancements have explored methods to perform SNAr on electron-rich arenes. One such method is the cation-radical-accelerated SNAr (CRA-SNAr), which uses a photoredox catalyst to oxidize the electron-rich arene into a highly reactive cation radical, facilitating nucleophilic attack. osti.gov This approach has been successful for the amination of alkoxyarenes. osti.gov Another strategy involves "directed SNAr" (dSNAr), where a directing group, such as an ortho-iodobenzamide, can facilitate the reaction even without strong EWGs on the ring. rsc.orgrsc.org

Interactive Table: Requirements for Nucleophilic Aromatic Substitution (SNAr)

Feature Description Role in SNAr
Substrate Aromatic Ring Must be electron-deficient to accept a nucleophile.
Leaving Group Halide, Sulfonate, etc. A good leaving group is required to be displaced.
Electron-Withdrawing Group (EWG) -NO2, -CN, etc. Stabilizes the negative charge of the Meisenheimer intermediate. numberanalytics.com

Oxidative Transformation Pathways and Metabolite Chemistry

The metabolism of N-methylaniline involves several oxidative pathways. In vivo studies have shown that N-methylaniline can be demethylated to form aniline or hydroxylated at the para position to yield p-methylaminophenol. nih.gov The metabolism has been observed in various tissues, including the liver and adrenal glands. nih.gov N-methylaniline itself is considered a metabolite of other compounds and has been detected in human blood. ebi.ac.ukhmdb.ca

The oxidation of N-methylaniline can also be achieved chemically. For example, chemical oxidation with dichromate has been studied using Raman spectroscopy, revealing a self-accelerating reaction character. ebi.ac.uk In some cases, in vivo nitrosation of N-methylaniline in the presence of sodium nitrite (B80452) can lead to the formation of carcinogenic nitrosamines.

The ethoxy group in this compound would likely influence its metabolic profile compared to N-methylaniline. The primary metabolic pathways would still be expected to involve N-demethylation and oxidation of the aromatic ring, potentially leading to phenolic derivatives.

Regioselective C-H Bond Functionalization of N-Methylaniline Derivatives

Direct C-H bond functionalization is a powerful and atom-economical strategy for synthesizing complex molecules. researchgate.netrsc.org For aniline derivatives, achieving site-selectivity can be challenging due to the multiple reactive sites. rsc.org

For N-alkylanilines, C-H functionalization can be directed to different positions. For example, rhodium(III)-catalyzed C-H functionalization of N-nitrosoaniline derivatives (generated in situ from N-alkylanilines) with alkynes leads to the synthesis of indole (B1671886) derivatives. acs.org This process involves the functionalization of the C-H bond ortho to the directing nitroso group. The electronic nature of substituents on the N-methylaniline ring can affect the yield, with both electron-donating and electron-withdrawing groups at the para position sometimes resulting in lower yields. acs.org

Another approach involves the catalytic C-H addition to alkenes. While classic electrophilic aromatic substitution mechanisms typically favor para-alkylation, some catalyst systems can achieve high ortho-selectivity. rsc.org For instance, a yttrium catalyst has been shown to promote the ortho-selective C-H addition of N,N-dimethylanilines to alkenes. rsc.org Furthermore, iridium porphyrin catalysts have been used for highly efficient and selective asymmetric carbene insertion into the N-adjacent C(sp³)–H bond of N-methylaniline derivatives, yielding chiral β-amino acid derivatives. researchgate.netnih.gov

Reaction Kinetics and Mechanisms with Isocyanates in Polymer Chemistry

N-methylaniline and its derivatives are used as "blocking agents" for isocyanates in polyurethane chemistry. researchgate.netresearcher.life The reaction between an isocyanate (-NCO) and N-methylaniline forms a thermally reversible urea (B33335) linkage. rsc.org This "blocked isocyanate" is stable at room temperature but dissociates upon heating to regenerate the reactive isocyanate, which can then react with a polyol to form a polyurethane network. researchgate.net

The kinetics of this blocking and deblocking process are crucial for controlling the cure properties of polyurethane coatings and elastomers. The reaction of N-methylaniline with aromatic isocyanates is generally faster than with aliphatic isocyanates. researchgate.net The deblocking temperature and rate are influenced by the electronic properties of substituents on the aniline ring. researcher.life

Electron-donating groups on the N-methylaniline ring tend to retard the thermal dissociation of the blocked isocyanate. researcher.life

Electron-withdrawing groups facilitate the dissociation, lowering the deblocking temperature. researcher.life

The mechanism of deblocking is thought to proceed through the formation of a four-center, intramolecularly hydrogen-bonded ring structure. researcher.life The reaction medium also plays a role; strong hydrogen-bond-accepting solvents can increase the rate of deblocking by facilitating the proton transfer from the blocked isocyanate nitrogen back to the blocking agent. rsc.org Catalysts, such as organotin compounds and tertiary amines, are often used to control the cure reaction between the regenerated isocyanate and a polyol. tandfonline.com

Interactive Table: Effect of Substituents on Deblocking of N-Methylaniline-Blocked Isocyanates

Substituent on N-Methylaniline Position Electronic Effect Effect on Deblocking
Electron-releasing Para Donating Slower / Higher Temperature researcher.life
Electron-releasing Ortho Donating Slower (due to sterics) researcher.life

Surface Chemistry and Heterogeneous Catalytic Interactions

The interaction of N-methylaniline with metal surfaces is of interest in the field of heterogeneous catalysis, particularly for understanding the activation mechanisms of aromatic amines. acs.orgresearchgate.net Studies on a Platinum(111) surface show that N-methylaniline adsorbs molecularly at low temperatures (85 K) through its nitrogen lone pair. researchgate.net

As the temperature increases, it undergoes transformations. Around 300–350 K, it converts to surface intermediates, including N-methyleneaniline. researchgate.net Further heating leads to dissociation and ultimately the desorption of hydrogen cyanide (HCN) and H₂ at high temperatures (around 800 K). researchgate.net

The nature of the interaction is dependent on the surface coverage. acs.org

At low coverages , the molecule tends to bind to the Pt(111) surface through its phenyl ring, which facilitates the cleavage of the C-N bond. acs.org

At high coverages , the molecule binds only through the nitrogen atom and is more likely to desorb intact. acs.org

These studies provide fundamental insights into how aromatic amines interact with catalytic surfaces, which is relevant for processes like hydroamination and the synthesis of polymers like polyaniline. acs.orgresearchgate.netacs.org Heterogeneous catalysts are also employed for the synthesis of N-methylaniline derivatives, for example, in the selective N-methylation of aniline using methanol (B129727) over nickel-based catalysts. researchgate.net

Advanced Spectroscopic and Analytical Characterization of 4 Ethoxy N Methylaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 4-ethoxy-N-methylaniline by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.

¹H NMR: In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons are observed. The aromatic protons on the benzene (B151609) ring typically appear as a set of multiplets in the range of δ 6.60-6.84 ppm. rsc.org The quartet and triplet of the ethoxy group (-OCH₂CH₃) are found at approximately δ 3.99 and δ 1.41 ppm, respectively. rsc.org The singlet for the N-methyl (-NCH₃) protons is observed around δ 2.81 ppm, and the N-H proton gives a broad singlet at approximately δ 3.29 ppm. rsc.org

¹³C NMR: The ¹³C NMR spectrum provides complementary information, showing distinct peaks for each unique carbon atom. For this compound, the carbon atoms of the benzene ring resonate at approximately δ 151.36, 143.82, 115.88, and 113.66 ppm. rsc.org The carbons of the ethoxy group appear at about δ 64.22 (-OCH₂) and δ 15.09 (-CH₃). rsc.org The N-methyl carbon gives a signal around δ 31.59 ppm. rsc.org

Mass Spectrometry (MS) for Compound Identification and Purity Assessment

Mass spectrometry (MS) is a powerful analytical tool used to determine the molecular weight and elemental composition of this compound, as well as to assess its purity by identifying potential impurities.

In a typical mass spectrum of this compound, the molecular ion peak ([M]⁺) is observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (151.21 g/mol ). researchgate.net For instance, a Gas Chromatography-Mass Spectrometry (GC-MS) analysis showed a molecular ion at m/z 151.09, which is consistent with the calculated value of 151.11. rsc.org The fragmentation pattern observed in the mass spectrum provides further structural information. Common fragmentation pathways for aromatic amines involve cleavage at the C-N bond and within the alkyl substituents. miamioh.educaymanchem.com The loss of an ethyl group from the ethoxy moiety or a methyl group from the amine can lead to characteristic fragment ions.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is employed to identify the functional groups present in the this compound molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the chemical bonds.

The IR spectrum of a related compound, 3-ethoxy-N-methyl-4-nitroaniline, shows characteristic absorption bands for the N-H stretching of the methylamino group around 3300-3400 cm⁻¹ and aromatic C-H stretching between 3000 and 3100 cm⁻¹. vulcanchem.com For aromatic amines in general, the loss of hydrogen cyanide (HCN) is a common observation. miamioh.edu While specific IR data for this compound is not detailed in the provided results, analogous compounds like N-methylaniline exhibit key absorptions that can be inferred. spectrabase.com For instance, the C-N stretching vibrations in aromatic amines typically appear in the region of 1250-1360 cm⁻¹. The C-O stretching of the ethoxy group would be expected in the 1260-1000 cm⁻¹ range. The patterns of out-of-plane C-H bending in the 900-690 cm⁻¹ region can provide information about the substitution pattern on the benzene ring. spectroscopyonline.com

X-ray Diffraction (XRD) and Crystallography for Solid-State Structure Determination

X-ray Diffraction (XRD) and crystallography are indispensable techniques for determining the precise three-dimensional arrangement of atoms and molecules in the solid state, providing definitive information on bond lengths, bond angles, and crystal packing.

Advanced Chromatographic Techniques for Separation and Quantification

Advanced chromatographic techniques, such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are essential for the separation, identification, and quantification of this compound from complex mixtures and for assessing its purity.

Gas Chromatography (GC) Applications

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is a primary method for the analysis of volatile and thermally stable compounds like this compound. In a study on the N-methylation of amines, GC was used to determine the yield and purity of the product, this compound. rsc.org The compound was analyzed using a capillary HP-5 column with a flame ionization detector (FID) or a mass spectrometer. researchgate.netrsc.org Standard GC methods for aromatic amines often involve temperature programming to ensure efficient separation from starting materials and byproducts. rsc.org The use of an internal standard, such as ethylbenzene, allows for accurate quantification. rsc.org

Hyphenated Techniques (e.g., TLC-SERRS for Aromatic Amine Detection)

The combination of separation techniques with highly sensitive spectroscopic detection offers significant advantages for the analysis of specific compounds within complex mixtures. nih.gov Thin-Layer Chromatography (TLC) coupled with Surface-Enhanced Resonance Raman Scattering (SERRS), known as TLC-SERRS, is a powerful hyphenated method for the detection of aromatic amines. researchgate.net This technique merges the simple, rapid, and cost-effective separation capabilities of TLC with the exceptional sensitivity and molecular specificity of SERRS. nih.govasianjournalofphysics.com

The general procedure for TLC-SERS involves spotting a sample onto a TLC plate, where the components are separated by a liquid mobile phase. asianjournalofphysics.com Subsequently, a colloid containing noble metal nanoparticles (such as silver or gold) is applied to the separated spots. asianjournalofphysics.com This enhances the Raman signal of the analyte, allowing for its identification at trace levels. researchgate.net

While specific studies on this compound using this exact technique are not prevalent, research on the closely related compound N-methylaniline (NMA) demonstrates the method's applicability. researchgate.net A study established a novel TLC-SERRS method for determining NMA in food-contact materials. researchgate.net In this approach, NMA was first subjected to an azo coupling reaction to form an azo compound. This derivative, which exhibits resonance effects, was then separated by TLC. The separated spot was mixed with a silver sol on the TLC plate and analyzed by SERRS, which provides a significantly enhanced signal due to both surface enhancement and resonance effects. researchgate.net This method proved to be highly specific and sensitive, achieving a limit of detection (LOD) for N-methylaniline as low as 0.50 ppm. researchgate.net The success of this methodology for N-methylaniline strongly suggests its potential for the sensitive and selective detection of this compound, which shares the same core functional group.

TLC-SERRS Detection of N-methylaniline via Azo Coupling

AnalyteTechniqueKey StepsLimit of Detection (LOD)Reference
N-methylaniline (NMA)TLC-SERRS1. Azo coupling reaction of NMA. 2. TLC separation of the azo product. 3. In-situ SERRS detection on the TLC plate using silver sol.0.50 ppm researchgate.net

Surface-Sensitive Spectroscopic Methods (e.g., XPS, TPD, FT-IRRAS)

Understanding the interaction of this compound with surfaces is critical, particularly in fields like catalysis and materials science. Surface-sensitive spectroscopic methods provide detailed information about adsorption, decomposition, and bonding at the molecular level. acs.org Key techniques include X-ray Photoelectron Spectroscopy (XPS), Temperature-Programmed Desorption (TPD), and Fourier Transform Infrared Reflection Absorption Spectroscopy (FT-IRRAS). acs.org

Studies on N-methylaniline (NMA) on a Platinum (Pt(111)) surface offer significant insight into how a structurally similar molecule like this compound would behave. acs.org This research combined experimental techniques with density functional theory (DFT) calculations to probe the molecule-surface interactions. acs.org

X-ray Photoelectron Spectroscopy (XPS) is a quantitative technique that analyzes the elemental composition and chemical state of the top 5-10 nm of a surface. wikipedia.org It works by irradiating a material with X-rays and measuring the kinetic energy of ejected electrons. wikipedia.org For N-methylaniline adsorbed on Pt(111), temperature-programmed XPS (TP-XPS) revealed distinct binding energies for the core levels of nitrogen and carbon. acs.orgresearchgate.net At low temperatures (110 K), a multilayer of NMA shows a primary N 1s peak at a specific binding energy. researchgate.net As the temperature increases, shifts in this binding energy can indicate changes in the chemical environment or bonding of the nitrogen atom to the platinum surface. acs.org

Temperature-Programmed Desorption (TPD) is used to study the strength of the interaction between an adsorbed species and a surface. hidenanalytical.com In a TPD experiment, a sample is heated at a controlled rate in a vacuum, and a mass spectrometer measures the rate at which molecules desorb from the surface as a function of temperature. fu-berlin.de The temperature at which the maximum desorption occurs is related to the desorption energy, which quantifies the bond strength. acs.org For N-methylaniline on Pt(111), TPD studies help to understand the energetics of its adsorption and subsequent decomposition pathways on the catalytic surface. acs.org

Fourier Transform Infrared Reflection Absorption Spectroscopy (FT-IRRAS) is a vibrational spectroscopy technique used to study molecules adsorbed on flat, reflective surfaces. acs.org It provides information about the chemical bonds within the adsorbed molecule and its orientation relative to the surface. nih.gov In the study of N-methylaniline on Pt(111), FT-IRRAS was used to identify the vibrational modes of the adsorbed amine, shedding light on the nature of the amine-surface interaction. acs.org

The combined data from these surface-sensitive techniques provide a detailed picture of the adsorption geometry, bonding mechanism, and thermal stability of N-alkylanilines on metal surfaces.

Summary of Surface-Sensitive Analysis of N-methylaniline on Pt(111)

TechniqueInformation ObtainedKey Findings for N-methylaniline (Analogue)Reference
XPSElemental composition and chemical state of surface species.Provides binding energies for N 1s and C 1s core levels, indicating the chemical environment of the adsorbed molecule. Deconvolution of the N 1s signal can distinguish between different nitrogen species (e.g., amine vs. imine). acs.orgresearchgate.net
TPDDesorption kinetics and energy (strength of surface bond).Determines the temperature of maximum desorption, which is used to calculate the energy required to remove the molecule from the Pt(111) surface. acs.org
FT-IRRASVibrational modes and orientation of adsorbed molecules.Identifies characteristic vibrations (e.g., N-H, C-H, aromatic ring modes) to understand the bonding and orientation of N-methylaniline on the surface. acs.org

Computational Chemistry and Theoretical Studies on 4 Ethoxy N Methylaniline

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By calculating properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), researchers can gain insights into a molecule's reactivity.

In the context of 4-ethoxy-N-methylaniline, DFT calculations have been employed to understand its behavior in chemical reactions. For instance, in studies of N-alkylation of anilines, DFT at the M06-L functional level with a def2svp basis set was used to optimize the structures of reactants, transition states, and products. rsc.org This allows for the mapping of the reaction pathway and the identification of the energetic barriers involved. rsc.org

Table 1: Key Parameters from DFT Calculations

ParameterDescriptionRelevance to this compound
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Indicates the ability to donate electrons. The electron-rich nature of this compound suggests a relatively high HOMO energy.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Indicates the ability to accept electrons.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.A smaller gap generally implies higher reactivity.
Electron Affinity The energy released when an electron is added to a neutral atom or molecule to form a negative ion.Quantifies the ability to accept an electron.
Ionization Potential The energy required to remove an electron from a neutral atom or molecule.Quantifies the ease of donating an electron.
Chemical Hardness A measure of resistance to deformation or change in electron distribution.Related to the HOMO-LUMO gap.

Note: Specific values for this compound require dedicated computational studies.

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations and conformational analysis are computational techniques used to study the movement and preferred three-dimensional arrangements of atoms in a molecule. These methods are crucial for understanding how a molecule's flexibility and shape influence its interactions with other molecules.

For aniline (B41778) derivatives, conformational analysis helps in understanding the orientation of substituents on the aromatic ring and their impact on reactivity. researchgate.net In the case of this compound, the flexibility of the ethoxy and N-methyl groups is of particular interest. The rotation around the C-O and C-N bonds can lead to different conformers with varying energies.

While specific MD studies on this compound were not found, related research on similar molecules highlights the importance of such analyses. For example, in the study of N-methylaniline complexes, the spatial arrangement of the methyl group and its effect on hydrogen bonding were investigated. researchgate.net Such studies often employ computational methods to identify the most stable conformers and the energy barriers between them. This information is valuable for predicting how this compound might bind to a receptor or a catalyst active site.

Theoretical Investigations of Reaction Mechanisms and Catalysis

Theoretical investigations, often using DFT, play a vital role in elucidating reaction mechanisms and understanding the role of catalysts. For reactions involving this compound, computational studies can map out the entire reaction pathway, identifying intermediates and transition states.

One area where this is particularly relevant is in N-alkylation and N-methylation reactions. For example, DFT calculations have been used to study the mechanism of manganese-catalyzed N-alkylation of anilines with alcohols, a reaction type that can produce compounds like this compound. rsc.org These studies help in understanding the role of the catalyst in lowering the activation energy of the reaction. rsc.org

Similarly, the mechanism of N-formylation of amines using carbon dioxide and hydrosilanes has been investigated theoretically. acs.org For N-methylaniline, a closely related compound, DFT calculations proposed different reaction pathways depending on the catalyst used. acs.org These theoretical models are essential for optimizing reaction conditions and designing more efficient catalysts.

In the context of nucleophilic aromatic substitution (SNAr) reactions, theoretical studies have been conducted on the reactions of phenyl ethers with aniline and N-methylaniline. researchgate.net These studies examine the formation of intermediates and the role of base catalysis, providing insights into the factors that control the reaction rate and selectivity. researchgate.net

Prediction of Spectroscopic Properties

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, such as Nuclear Magnetic Resonance (NMR) spectra. nmrdb.org These predictions are invaluable for structure elucidation and for interpreting experimental data.

For this compound, its ¹H and ¹³C NMR spectra have been reported in the literature. rsc.orgrsc.org Computational methods, particularly DFT, can be used to calculate the theoretical chemical shifts of the protons and carbon atoms in the molecule. researchgate.netepstem.net The GIAO (Gauge-Independent Atomic Orbital) method is commonly used for this purpose. epstem.net

By comparing the predicted spectra with experimental data, chemists can confirm the structure of the synthesized compound. Machine learning approaches are also emerging as a powerful tool to enhance the accuracy of NMR predictions, often achieving results comparable to DFT calculations but with significantly reduced computational cost. frontiersin.orgst-andrews.ac.uk

While a detailed computational spectroscopic analysis of this compound was not found in the search results, the established methodologies are readily applicable. The predicted chemical shifts would be influenced by the electronic environment of each nucleus, which is in turn affected by the electron-donating ethoxy and N-methyl groups. For instance, the aromatic protons and carbons would have their chemical shifts influenced by the electron-donating effects of these substituents.

Table 2: Reported ¹H NMR Chemical Shifts for this compound

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Reference
Aromatic6.83 – 6.77m- rsc.org
Aromatic6.61 – 6.56m- rsc.org
-OCH₂-3.97q7.0 rsc.org
-NCH₃2.81s- rsc.org
-CH₃1.38t7.0 rsc.org

Table 3: Reported ¹³C NMR Chemical Shifts for this compound

CarbonChemical Shift (δ, ppm)Reference
Aromatic C-O151.36 rsc.org
Aromatic C-N143.82 rsc.org
Aromatic CH115.88 rsc.org
Aromatic CH113.66 rsc.org
-OCH₂-64.22 rsc.org
-NCH₃31.59 rsc.org
-CH₃15.09 rsc.org

Applications of 4 Ethoxy N Methylaniline in Materials and Chemical Synthesis

Role in the Synthesis of Dyes and Pigments

Aromatic amines are foundational to the dye manufacturing industry, and 4-ethoxy-N-methylaniline is a valuable precursor in this field. Its derivatives are used to create chromophores, the parts of a molecule responsible for color. The electronic properties conferred by the ethoxy and N-methyl groups can be used to tune the final color and performance characteristics of the dye, such as lightfastness and solubility.

The most significant application of anilines in dye synthesis is in the creation of azo dyes, which constitute the largest class of commercial colorants. nih.gov Azo dyes are characterized by the presence of a nitrogen-nitrogen double bond (–N=N–), which connects two aromatic rings. The synthesis is a two-step process: diazotization followed by an azo coupling reaction. nih.govjchemrev.com

In this process, a primary aromatic amine is treated with a nitrite (B80452) source in an acidic solution to form a diazonium salt. This salt then acts as an electrophile in a reaction with a coupling component, which is an electron-rich aromatic compound like a phenol (B47542) or another aniline (B41778). jchemrev.com

While this compound is a secondary amine, it functions effectively as a coupling component. The strong electron-donating nature of the amine and the para-ethoxy group activates the aromatic ring, making it highly susceptible to electrophilic substitution by a diazonium salt. The coupling reaction typically occurs at the position ortho to the amino group. The general mechanism allows for the synthesis of a wide variety of colored compounds. For instance, similar aniline derivatives are well-documented as precursors for azo dyes used in textiles and paints. vulcanchem.com

Diazonium Salt Source (Primary Amine)Coupling ComponentPotential Azo Dye Structure
AnilineThis compoundA yellow-to-orange dye
p-NitroanilineThis compoundA red-to-brown dye
Anthranilic acidThis compoundA dye with potential for metal chelation

Monomer and Intermediate in Polymer and Resin Synthesis

The reactivity of the amine group allows this compound to act as a monomer or an intermediate in the synthesis of various polymers and resins. Its incorporation into a polymer backbone can modify the final material's properties, such as solubility, thermal stability, and conductivity.

Research has shown that N-methylaniline and its derivatives are valuable in creating functional polymers. For example, they can be used as blocking agents for polyisocyanates, which are precursors to polyurethanes used in coatings and foams. rsc.org In this application, the N-methylaniline derivative reacts with the isocyanate group, protecting it until a specific temperature is reached, at which point it deblocks, allowing the curing process to begin. The electronic nature of substituents on the aniline ring influences the deblocking temperature. rsc.org

Furthermore, N-methylaniline can be polymerized to form poly(N-methylaniline) (PNMA), a conductive polymer with higher solubility in organic solvents compared to its parent, polyaniline. mdpi.comresearchgate.net By extension, this compound could be used to synthesize a derivative of PNMA with further enhanced solubility and potentially different electronic properties due to the ethoxy group. Such polymers have applications in antistatic coatings, sensors, and electro-rheological fluids. nih.gov

Polymer TypeRole of this compoundPotential ApplicationResearch Finding Reference
PolyurethaneBlocking agent for isocyanate prepolymerHeat-cured coatings, adhesives rsc.org
Poly(N-methylaniline) derivativeMonomer for oxidative polymerizationConductive films, anti-static materials mdpi.comnih.gov
Epoxy ResinsCuring agent / ModifierAdvanced composites, adhesivesN/A

Development of Advanced Functional Materials

The distinct electronic characteristics of this compound make it a suitable building block for advanced materials where precise control over optical and electronic properties is essential.

Aniline derivatives are fundamental precursors for the synthesis of triarylamines, a class of molecules widely used in opto-electronic devices like Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). Triphenylamine-based materials are particularly valued for their hole-transporting capabilities. The nitrogen atom's lone pair of electrons can effectively stabilize a positive charge (a "hole"), allowing it to move through the material.

By using this compound as a starting material in cross-coupling reactions, it is possible to construct more complex triphenylamine (B166846) analogues. The ethoxy and methyl groups can be used to fine-tune the resulting material's highest occupied molecular orbital (HOMO) energy level, solubility, and film-forming properties, which are all critical for device performance.

Two-photon absorption is a nonlinear optical phenomenon with applications in 3D microfabrication, optical data storage, and biological imaging. researchgate.net Materials with high TPA cross-sections are typically designed with a Donor-π-Acceptor (D-π-A) structure.

In this molecular architecture, an electron-donating group (D) is connected to an electron-accepting group (A) through a π-conjugated bridge. This compound is an excellent candidate for the donor component in such chromophores. Both the secondary amine and the para-ethoxy group are strong electron donors, which can significantly enhance the TPA response of the molecule. It can be chemically linked to a suitable π-bridge and acceptor to create highly efficient TPA materials. researchgate.net

In the field of nanotechnology, organic molecules are often used as "capping agents" to control the growth and stabilize the surface of nanoparticles during their synthesis. Amines have been shown to be effective capping agents for semiconductor nanoparticles. ipme.ru

Research has demonstrated that N-methylaniline can act as a capping agent in the synthesis of lead sulfide (B99878) (PbS) nanoparticles, producing uniform, quantum-confined particles with a diameter of around 5 nm. ipme.ru The N-methylaniline passivates the nanoparticle surface, preventing agglomeration and influencing the material's optical properties. ipme.ru The use of this compound as a capping agent could offer additional advantages, such as modifying the surface energy of the nanoparticles or improving their dispersibility in specific solvents due to the presence of the ethoxy group. Other work has shown that poly(N-methylaniline) can be coated onto magnetic nanoparticles to create composite materials with dual electro-rheological and magneto-rheological properties. nih.gov

Two-Photon Absorption (TPA) Chromophores

Application as Blocking Agents in Controlled Polymerization

In the field of polymer chemistry, controlled polymerization techniques are paramount for synthesizing polymers with well-defined architectures, molecular weights, and low dispersity. Methods like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization rely on the precise management of the growing polymer chains. tcichemicals.comacs.org This control is often achieved through the use of various agents that can reversibly terminate or "block" the active chain end, preventing uncontrolled polymerization and side reactions.

A blocking agent, in this context, can be a molecule that reversibly caps (B75204) the growing polymer chain, allowing for the sequential addition of monomers in a controlled manner. This is fundamental for the creation of block copolymers, where different monomer units are arranged in specific sequences. sigmaaldrich.com The effectiveness of such an agent depends on its ability to react with the active polymer chain end at a suitable rate and to be reactivated under specific conditions to allow for further chain growth.

While specific studies detailing the use of this compound as a primary blocking agent in controlled polymerization are not prominent in the literature, its chemical structure possesses features that could be relevant to such applications. The nitrogen atom of the secondary amine group has a lone pair of electrons and could potentially interact with the active radical or cationic species at the end of a growing polymer chain.

In some controlled polymerization systems, amines can act as ligands for metal catalysts or as reducing agents. acs.org For instance, in ATRP, multidentate amines are widely used as ligands for copper catalysts to modulate their reactivity. acs.org While this compound is a simple secondary amine and not a multidentate ligand, its nucleophilic character could influence the polymerization environment.

The general characteristics of agents used in different controlled polymerization techniques are summarized in the table below.

Polymerization TechniqueType of AgentFunction
ATRPLigands, InitiatorsModulate catalyst activity, initiate polymerization
RAFTChain Transfer Agents (e.g., dithioesters, dithiocarbamates)Reversibly cap growing chains via addition-fragmentation
CCTPChain Transfer Agents (e.g., organometallic compounds)Facilitate reversible chain transfer between active and dormant species

The potential for this compound to function as a blocking or controlling agent would depend on its ability to participate in a reversible termination process. Its reactivity would need to be finely tuned to be competitive with monomer addition to the growing chain. Further research would be required to establish whether this compound or its derivatives could be effectively employed as blocking agents in existing or novel controlled polymerization systems.

Q & A

What are the recommended methodologies for synthesizing 4-ethoxy-N-methylaniline in academic research?

Basic Research Question
The catalytic N-methylation of 4-ethoxyaniline using methanol as a methylating agent over heterogeneous nickel catalysts has been demonstrated as an efficient method. Key steps include:

  • Reaction Setup : Conduct the reaction under controlled temperature (e.g., 80–120°C) with a Ni-based catalyst to ensure selective mono-N-methylation.
  • Analytical Validation : Confirm product purity via 1H^1H-NMR (e.g., characteristic singlet for N–CH3_3 at ~3.0 ppm) and GC-MS to rule out over-methylation byproducts .

How can researchers characterize this compound using spectroscopic and chromatographic techniques?

Basic Research Question
A multi-technique approach ensures accurate characterization:

  • NMR Spectroscopy : Analyze 1H^1H-NMR for ethoxy (–OCH2_2CH3_3) and N–CH3_3 groups, and 13C^{13}C-NMR to confirm aromatic substitution patterns.
  • GC-MS : Use electron ionization (EI) to identify molecular ion peaks (e.g., m/z 165 for the parent ion) and fragment patterns .
  • Cross-Validation : Compare spectral data with computational predictions (e.g., density functional theory (DFT) for NMR chemical shifts) .

What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Question
Adopt stringent safety measures based on structurally similar aniline derivatives:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves (tested to EN 374), chemical-resistant lab coats, and face shields to prevent skin/eye contact .
  • Ventilation : Use fume hoods or work in well-ventilated areas to minimize inhalation of vapors .
  • Decontamination : Wash exposed skin with pH-neutral soap and apply non-perfumed moisturizers post-handling .

How can computational methods predict the thermodynamic properties of this compound?

Advanced Research Question
Leverage density functional theory (DFT) and databases:

  • DFT Calculations : Optimize molecular geometry using functionals like B3LYP/6-31G(d) to estimate enthalpy of formation, dipole moments, and electron density maps .
  • NIST Data : Compare experimental values (e.g., melting point, solubility) with entries in the NIST Chemistry WebBook for validation .

How should researchers address contradictions in reported physicochemical data for this compound?

Advanced Research Question
Resolve discrepancies through systematic validation:

  • Multi-Method Analysis : Cross-check results using HPLC, NMR, and X-ray crystallography (if crystals are obtainable).
  • Source Evaluation : Prioritize peer-reviewed studies over vendor-provided data (e.g., exclude BenchChem due to reliability concerns) .
  • Error Analysis : Quantify uncertainties in instrumentation (e.g., ±0.1°C for melting points) and report confidence intervals .

What in vitro models are suitable for studying the metabolic pathways of this compound?

Advanced Research Question
Use hepatic microsomal assays to identify metabolites:

  • Model Systems : Incubate the compound with liver microsomes from rodents (e.g., hamsters or rabbits) and monitor hydroxylation or dealkylation products.
  • Analytical Tools : Employ HPLC-UV or LC-MS/MS to detect metabolites like 4-hydroxy-N-methylaniline, referencing retention times and fragmentation patterns of authentic standards .

What role does this compound play in materials science research?

Advanced Research Question
Explore its utility as a building block for advanced materials:

  • Liquid Crystals : Functionalize the ethoxy group to tune mesophase behavior in nematic or smectic phases.
  • Polymer Synthesis : Incorporate into polyaniline derivatives for conductive films, optimizing electronic properties via substituent effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.